molecular formula C9H8O2 B167084 Vinyl benzoate CAS No. 769-78-8

Vinyl benzoate

Cat. No. B167084
M. Wt: 148.16 g/mol
InChI Key: KOZCZZVUFDCZGG-UHFFFAOYSA-N
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Patent
US04425277

Procedure details

A solution consisting of 4.88 g of benzoic acid, 24.8 of vinyl acetate, 0.4 g of potassium acetate, 89.4 mg of copper(II) bromide and 20 ml of tetrahydrofuran was mixed with 1.34 g of the solid catalyst prepared in Example 9. The resulting mixture was heated at 70° C. for 24 hours in the same manner as in Example 9, to form 4.80 g of vinyl benzoate and recover 1.94 g of acetic acid as the byproduct.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
1.34 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
copper(II) bromide
Quantity
89.4 mg
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10](OC=C)(=O)[CH3:11].C([O-])(=O)C.[K+]>C(OC=C)(=O)CC.[Cu](Br)Br.O1CCCC1>[C:1]([O:9][CH:10]=[CH2:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.88 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
potassium acetate
Quantity
0.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
solid
Quantity
1.34 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CC)(=O)OC=C
Step Five
Name
copper(II) bromide
Quantity
89.4 mg
Type
catalyst
Smiles
[Cu](Br)Br
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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